tert-butyl (3S)-3-(2-diazoacetyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl (3S)-3-(2-diazoacetyl)piperidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a diazoacetyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-(2-diazoacetyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Diazoacetyl Group: The diazoacetyl group is introduced through a diazo transfer reaction, which involves the reaction of a suitable precursor with a diazo transfer reagent.
Attachment of the Tert-butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-3-(2-diazoacetyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazoacetyl group into other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Tert-butyl (3S)-3-(2-diazoacetyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-(2-diazoacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The diazoacetyl group can act as a reactive intermediate, participating in various chemical transformations. The piperidine ring provides structural stability, while the tert-butyl group influences the compound’s reactivity and solubility.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Tert-butyl (3S)-3-(2-diazoacetyl)morpholine-1-carboxylate: Contains a morpholine ring, offering different chemical properties.
Properties
CAS No. |
2751603-23-1 |
---|---|
Molecular Formula |
C12H19N3O3 |
Molecular Weight |
253.3 |
Purity |
95 |
Origin of Product |
United States |
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